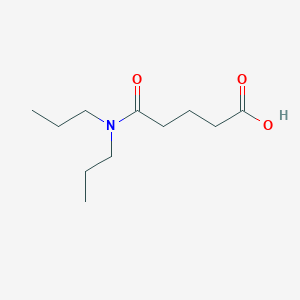

4-(Dipropylcarbamoyl)butanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(dipropylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-3-8-12(9-4-2)10(13)6-5-7-11(14)15/h3-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFOQQNTRFDYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76197-47-2 | |

| Record name | 4-(dipropylcarbamoyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Dipropylcarbamoyl Butanoic Acid and Its Analogs

Strategic Approaches to Carboxylic Acid Formation

The introduction of the carboxylic acid group is a critical step in the synthesis of 4-(dipropylcarbamoyl)butanoic acid. This can be achieved by modifying a precursor molecule that already contains the dipropylcarbamoyl group or by forming the acid from a simpler starting material.

Oxidation Pathways from Precursor Alcohols and Aldehydes

A common and effective method for synthesizing carboxylic acids is the oxidation of primary alcohols or aldehydes. libretexts.org For the synthesis of this compound, a suitable precursor would be N,N-dipropyl-5-hydroxypentanamide or N,N-dipropyl-5-oxopentanamide.

The oxidation of primary alcohols to carboxylic acids can be performed using a variety of strong oxidizing agents. organic-chemistry.org Commonly used reagents include potassium permanganate (B83412) (KMnO₄), and chromium trioxide (CrO₃) in an acidic solution (Jones reagent). organic-chemistry.org A typical procedure involves heating the alcohol under reflux with an excess of the oxidizing agent to ensure complete conversion to the carboxylic acid. libretexts.org For instance, the oxidation of a primary alcohol using potassium dichromate(VI) in sulfuric acid is a well-established method. libretexts.org More contemporary and milder methods utilize reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant such as sodium hypochlorite (B82951) (NaOCl) and sodium chlorite (B76162) (NaClO₂), which are compatible with a wider range of functional groups. nih.gov

Aldehydes can also be readily oxidized to carboxylic acids. organic-chemistry.org Reagents such as potassium permanganate (KMnO₄), and periodic acid (H₅IO₆) catalyzed by pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. organic-chemistry.org Aerobic oxidation using organocatalysts like N-hydroxyphthalimide (NHPI) presents a greener alternative, avoiding the need for heavy metals. organic-chemistry.org

Table 1: Selected Oxidation Reagents for Carboxylic Acid Synthesis

| Precursor Type | Reagent/Catalyst System | Key Features |

| Primary Alcohol | KMnO₄ | Strong, inexpensive oxidant. |

| Primary Alcohol | CrO₃ / H₂SO₄ (Jones Reagent) | Powerful and rapid oxidation. |

| Primary Alcohol | TEMPO / NaOCl / NaClO₂ | Mild conditions, good for sensitive substrates. nih.gov |

| Primary Alcohol | Fe(NO₃)₃·9H₂O / TEMPO / O₂ | Utilizes molecular oxygen as the terminal oxidant. organic-chemistry.org |

| Aldehyde | H₅IO₆ / PCC (catalytic) | Facile and quantitative conversion. organic-chemistry.org |

| Aldehyde | N-Hydroxyphthalimide (NHPI) / O₂ | Metal-free, aerobic oxidation. organic-chemistry.org |

Hydrolytic Routes from Nitriles and Amides

The hydrolysis of nitriles offers a reliable method for carboxylic acid synthesis. This route involves the conversion of a suitable precursor, such as N,N-dipropyl-4-cyanobutanamide, to the target carboxylic acid. The hydrolysis can be carried out under either acidic or basic conditions, typically requiring heat.

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid like hydrochloric acid or sulfuric acid. The reaction proceeds through the intermediate formation of a primary amide, which is then further hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Conversely, base-catalyzed hydrolysis is performed by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This process yields the carboxylate salt and ammonia. A subsequent acidification step is necessary to obtain the free carboxylic acid.

Hydrolysis of Ester Precursors

The saponification of an ester is a classical and highly efficient method for the preparation of carboxylic acids. In the context of synthesizing this compound, a precursor such as ethyl 4-(dipropylcarbamoyl)butanoate could be utilized. nih.gov

This reaction is typically carried out by heating the ester with an aqueous solution of a strong base, most commonly sodium hydroxide or potassium hydroxide. The process, known as saponification, results in the formation of the sodium or potassium salt of the carboxylic acid and the corresponding alcohol. The free carboxylic acid is then liberated by the addition of a strong acid, such as hydrochloric acid, to the reaction mixture. This method is generally high-yielding and is applicable to a wide variety of esters.

Amide Bond Formation Techniques for Carbamoyl (B1232498) Integration

The formation of the amide bond between a butanoic acid derivative and dipropylamine (B117675) is a pivotal step. This can be accomplished through direct reaction or, more commonly, with the aid of coupling reagents.

Direct Amidation Reactions

Direct amidation involves the reaction of a carboxylic acid or its derivative, such as an anhydride (B1165640), with an amine. A plausible route for the synthesis of this compound is the reaction of glutaric anhydride with dipropylamine. This reaction opens the anhydride ring to form the desired product. mdpi.comresearchgate.net The reaction is often carried out by simply mixing the two reactants, sometimes in a suitable solvent like toluene, at room temperature or with gentle heating. mdpi.com This method is straightforward and avoids the need for activating agents, although it may require purification to remove any unreacted starting materials or byproducts. mdpi.com

Coupling Reagent-Mediated Amidation

To facilitate amide bond formation under milder conditions and improve yields, a variety of coupling reagents have been developed. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

A widely used class of coupling reagents is the carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). peptide.com EDC is particularly advantageous due to the water-solubility of its urea (B33335) byproduct, which simplifies purification. peptide.com The efficiency of these couplings is often enhanced by the addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(dimethylamino)pyridine (DMAP). peptide.comnih.gov The combination of EDC and HOBt is a common choice, proceeding through a highly reactive HOBt ester intermediate which then reacts with the amine. nih.gov The use of a base, such as diisopropylethylamine (DIPEA), is also common to neutralize any acids present and facilitate the reaction. commonorganicchemistry.comresearchgate.net

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., PyBOP) and uronium salts (e.g., HBTU, TBTU), which are known for their high efficiency and low rates of side reactions. peptide.com

Table 2: Common Coupling Reagents for Amide Synthesis

| Coupling Reagent | Additive(s) | Typical Solvent | Key Features |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | DMF, DCM | Water-soluble byproducts, widely used. peptide.comnih.govcommonorganicchemistry.com |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt | DCM, THF | Insoluble urea byproduct, easy to remove by filtration. peptide.com |

| HATU | DIPEA | DMF | High efficiency, particularly for difficult couplings. |

| PyBOP | DIPEA | DMF | Effective for sterically hindered amino acids. researchgate.net |

The selection of the appropriate coupling reagent and reaction conditions depends on the specific substrates and desired purity of the final product. researchgate.net

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into molecules can have profound effects on their biological activity. For analogs of this compound, controlling the three-dimensional arrangement of atoms is crucial. Stereoselective synthesis aims to produce a specific stereoisomer, either an enantiomer or a diastereomer, in high purity. youtube.com This is often achieved using chiral catalysts, auxiliaries, or enzymes that create a chiral environment for the reaction to proceed selectively.

Indium-Mediated Stereocontrolled Additions

Indium-based reagents and catalysts have emerged as valuable tools in organic synthesis due to their unique reactivity and tolerance of various functional groups. While specific examples of indium-mediated additions for the direct synthesis of this compound analogs are not extensively documented, the utility of indium catalysis in related transformations highlights its potential. For instance, Indium(III) has been successfully employed to catalyze Knoevenagel condensations of aldehydes with active methylene (B1212753) compounds. organic-chemistry.orgrltsc.edu.in This reaction, a cornerstone of carbon-carbon bond formation, can be accelerated by indium catalysts, sometimes in the presence of promoters like acetic anhydride. organic-chemistry.org The ability of indium to act as a Lewis acid facilitates key steps in the reaction mechanism, suggesting its applicability in stereocontrolled additions where activation of a carbonyl group is required to achieve facial selectivity with a chiral nucleophile or in the presence of a chiral ligand.

Diastereoselective and Enantioselective Approaches

Achieving high levels of enantioselectivity and diastereoselectivity is a primary goal in the synthesis of chiral drug candidates. A variety of powerful methods have been developed to construct chiral amides and their carboxylic acid precursors.

One prominent strategy involves the use of chiral auxiliaries . In the asymmetric synthesis of an analog of valproic acid, (R)- and (S)-2-n-propyl-4-pentynoic acid, chiral oxazolidinone auxiliaries were employed to direct the stereochemical outcome of an alkylation step, allowing for the preparation of both enantiomers with high purity. nih.gov This classic approach remains highly effective for establishing stereocenters in a controlled manner.

Catalytic asymmetric methods offer a more atom-economical approach. A significant breakthrough is the copper-catalyzed reductive relay hydroaminocarbonylation, which provides access to challenging γ-chiral amides from allylic benzoates. nih.gov This method demonstrates broad substrate scope and excellent enantioselectivity, directly establishing a chiral center at the γ-position relative to the amide, a key structural feature in certain analogs. nih.gov Similarly, Nickel-catalyzed enantioselective hydroamidation of alkenyl amides has been shown to produce enantioenriched β-amino amides with high yields and enantioselectivities up to 99%. rsc.org

The challenge of preventing racemization during the coupling of a chiral carboxylic acid and an amine is addressed by the development of racemization-free coupling reagents, which are crucial for the synthesis of optically pure amides and peptides. rsc.org

Below is a table summarizing the results of a copper-catalyzed enantioselective synthesis of γ-chiral amides, demonstrating the method's effectiveness across different substrates.

| Entry | Substrate (Allylic Benzoate) | Amine Source | Yield (%) | Enantiomeric Ratio (er) |

| 1 | Phenyl-substituted | Hydroxylamine-O-benzoate | 85 | 98:2 |

| 2 | Naphthyl-substituted | Hydroxylamine-O-benzoate | 81 | 97:3 |

| 3 | Thienyl-substituted | Hydroxylamine-O-benzoate | 75 | 96:4 |

| 4 | Cyclohexyl-substituted | Hydroxylamine-O-benzoate | 78 | 95:5 |

| Data sourced from a study on copper-catalyzed reductive relay hydroaminocarbonylation. nih.gov |

Directed Evolution of Enzymes for Stereoselective Transformations

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Directed evolution has become a cornerstone of protein engineering, enabling scientists to tailor enzymes for specific industrial and synthetic applications. mpg.denih.gov This process mimics natural evolution in the laboratory, creating vast libraries of enzyme variants that are then screened or selected for desired properties, such as enhanced activity, stability, or stereoselectivity. nih.govnih.gov

The primary challenge with natural enzymes is that they are often not optimal for non-natural substrates or industrial process conditions. nih.gov Directed evolution overcomes these limitations by introducing mutations and identifying variants with improved performance. mpg.deresearchgate.net For example, this technique has been used to increase the specific activity of an amine transaminase by 110-fold for the synthesis of a chiral amine and to improve a monoamine oxidase by 270-fold for a deracemization process. dntb.gov.ua

Key strategies in directed evolution include:

Iterative Saturation Mutagenesis (ISM): A knowledge-driven approach that focuses mutagenesis on specific sites within the enzyme's active pocket to reshape it and enhance or even reverse stereoselectivity. mpg.de

Growth Selection Systems: An efficient alternative to high-throughput screening where the survival and growth of the host organism (e.g., bacteria) are directly linked to the desired enzymatic activity, allowing for rapid selection of highly active and selective variants. nih.govdntb.gov.ua

Through directed evolution, enzymes like lipases, esterases, and oxidases can be transformed into powerful catalysts for generating enantiomerically pure chiral building blocks, including the carboxylic acids and amines needed for the synthesis of complex amides like the analogs of this compound. mpg.dedntb.gov.ua

| Original Enzyme | Target Reaction | Improvement Factor | Evolved Property |

| Amine Transaminase | Asymmetric synthesis of chiral amine | 110-fold | Specific Activity |

| Monoamine Oxidase | Deracemization of chiral amine | 270-fold | Activity |

| Ammonia Lyase | Asymmetric synthesis of non-natural amino acid | 26-fold | Activity |

| Data from a study on growth selection systems for directed evolution. dntb.gov.ua |

Multistep Synthesis Pathways for Complex Derivatives

Integration of Nitro-Aldol Reactions and Michael Additions

The Michael addition and the nitro-aldol (or Henry) reaction are powerful carbon-carbon bond-forming reactions that are frequently used to synthesize complex organic molecules. scirp.orgnih.gov The Michael addition involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, while the Henry reaction is the addition of a nitroalkane to a carbonyl group. nih.gov

Organocatalysis has enabled the enantioselective versions of these reactions, often using proline derivatives or bifunctional thiourea-cinchona catalysts. scirp.orgbeilstein-journals.org These catalysts can activate the substrates through the formation of transient iminium ions or by using hydrogen bonding to control the stereochemical outcome. beilstein-journals.org

Tandem reactions that integrate these two transformations have proven highly effective. For example, the synthesis of functionalized chromenes can be achieved through a tandem oxa-Michael-Henry reaction sequence. beilstein-journals.org In a similar vein, asymmetric Michael addition of nitroalkanes to carboxylate-substituted enones has been developed to produce highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which are valuable heterocyclic building blocks. rsc.org The nitro group in the resulting adducts is highly versatile and can be converted into other functional groups, such as amines or carbonyls, providing access to a wide range of complex derivatives.

| Catalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) |

| Proline Derivative 5 | Michael Addition | Cyclohexanone + Nitrostyrene | 94% | 96:4 |

| Proline Derivative 6 | Michael Addition | Cyclohexanone + Nitrostyrene | 98% | 96:4 |

| Proline Derivative 5 | Aldol (B89426) Reaction | Cyclohexanone + 4-Nitrobenzaldehyde | 99% | >99:1 |

| Data from a study on enantioselective aldol and Michael reactions using proline derivative organocatalysts. scirp.org |

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a fundamental reaction in organic synthesis that involves the nucleophilic addition of an active hydrogen compound (like malonic acid or its esters) to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. wikipedia.org This reaction is exceptionally useful for preparing α,β-unsaturated compounds and serves as a key step in the synthesis of many pharmaceuticals and complex molecules. mdpi.com

A well-known variant is the Doebner modification , which uses pyridine (B92270) as a solvent and a substrate containing a carboxylic acid group, such as malonic acid. Under these conditions, the condensation is typically followed by decarboxylation. wikipedia.org

Modern advancements have focused on developing more environmentally friendly and efficient catalytic systems.

Green Catalysts: Boric acid has been identified as a mild, inexpensive, and effective catalyst for Knoevenagel condensations, often performed in aqueous ethanol (B145695) at room temperature, which aligns with the principles of green chemistry. mdpi.com

Organocatalysis: Weakly basic amines like piperidine (B6355638) are highly efficient organocatalysts for the condensation, demonstrating a subtle balance between nucleophilicity and basicity that drives the reaction to high yields under mild conditions. nih.gov

Heterogeneous Catalysis: The use of solid catalysts, such as reconstructed hydrotalcite, facilitates easy separation and recycling of the catalyst, further enhancing the sustainability of the process. organic-chemistry.org

These strategies allow for the efficient synthesis of substituted unsaturated carboxylic acids or their derivatives, which can serve as key intermediates in the multistep synthesis of complex analogs of this compound.

| Catalyst | Substrates | Solvent | Yield (%) |

| Boric Acid (10 mol%) | 4-Chlorobenzaldehyde + Malononitrile | Aqueous Ethanol | 95 |

| Piperidine (10 mol%) | Furfural + Malononitrile | Ethanol | 94 |

| Sodium Carbonate (10 mol%) | Furfural + Malononitrile | Ethanol | 86 |

| Data sourced from studies on boric acid and piperidine-catalyzed Knoevenagel condensations. mdpi.comnih.gov |

Retro-Claisen Reaction and Decarboxylation Sequences

The Retro-Claisen condensation is a powerful carbon-carbon bond-breaking reaction that proceeds by the reverse mechanism of the well-known Claisen condensation. libretexts.org This transformation is particularly useful for the synthesis of complex molecules by deconstructing a β-dicarbonyl compound or a β-keto ester into two simpler carbonyl-containing fragments. libretexts.orgyoutube.com In a typical Retro-Claisen reaction, a nucleophile, often a hydroxide or an alkoxide, attacks one of the carbonyl groups of a β-dicarbonyl compound, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the α-carbon to carbonyl-carbon bond, yielding an enolate and a new carbonyl compound. libretexts.orgyoutube.com

While a direct, documented synthesis of this compound using a Retro-Claisen/decarboxylation sequence is not prevalent in publicly available literature, the theoretical application of this methodology can be envisioned starting from a suitable β-keto ester or a related dicarbonyl precursor. For instance, a hypothetical precursor such as ethyl 2-acetyl-5-(dipropylamino)-5-oxopentanoate could undergo a Retro-Claisen reaction. The reaction would involve the cleavage of the bond between the C2 and C3 carbons, followed by decarboxylation of the resulting β-keto acid intermediate to yield the desired this compound.

A related synthetic pathway is the Knoevenagel-Doebner condensation, which can be followed by a decarboxylation step. This approach involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a base. The resulting α,β-unsaturated dicarboxylic acid can then be selectively decarboxylated.

An analogous strategy has been described in the synthesis of other 4-aminobutanoic acid derivatives. google.com This process involves a nitro-aldol reaction, followed by a Michael addition and a subsequent Retro-Claisen reaction or saponification and decarboxylation sequence. google.com This highlights the utility of Retro-Claisen and decarboxylation steps in the broader synthesis of butanoic acid derivatives.

Table 1: Hypothetical Retro-Claisen/Decarboxylation Sequence for this compound

| Step | Reaction Type | Reactant(s) | Reagents | Product |

| 1 | Retro-Claisen Reaction | Ethyl 2-acetyl-5-(dipropylamino)-5-oxopentanoate | 1. Base (e.g., NaOH, aq) 2. Acid workup | 2-Acetyl-5-(dipropylamino)-5-oxopentanoic acid |

| 2 | Decarboxylation | 2-Acetyl-5-(dipropylamino)-5-oxopentanoic acid | Heat | This compound |

This table presents a theoretical pathway and is for illustrative purposes.

Process Optimization and Scalability Considerations

The successful transition of a synthetic route from a laboratory scale to an industrial process hinges on rigorous process optimization and scalability assessment. For the production of this compound, several key parameters would need to be considered to ensure an efficient, cost-effective, and safe manufacturing process.

Process optimization would involve a systematic study of various reaction parameters to identify the conditions that afford the highest yield and purity of the final product. Methodologies such as Response Surface Methodology (RSM) have been effectively used to optimize the synthesis of related compounds like 2-oxo-4-phenylbutanoic acid. researchgate.net This statistical approach allows for the simultaneous investigation of multiple variables, such as reaction time, temperature, substrate molar ratio, and catalyst loading, to determine their individual and interactive effects on the reaction outcome. researchgate.net For the synthesis of this compound, similar optimization studies would be crucial.

Table 2: Key Parameters for Process Optimization

| Parameter | Range of Investigation (Illustrative) | Rationale |

| Temperature | 20°C - 100°C | To balance reaction rate with potential side reactions and decomposition. |

| Reaction Time | 1 - 24 hours | To ensure complete conversion without product degradation. |

| Solvent | Various polar and non-polar solvents | To optimize solubility of reactants and facilitate product isolation. |

| Catalyst Loading | 0.1 - 5 mol% | To maximize reaction rate while minimizing cost and potential contamination. |

| Reactant Concentration | 0.1 M - 2 M | To influence reaction kinetics and reactor throughput. |

Scalability involves addressing the challenges associated with increasing the production volume. This includes ensuring efficient heat and mass transfer within larger reactors, managing the safe handling of reagents and solvents on a larger scale, and developing robust purification and isolation procedures. For instance, the choice of solvent becomes critical at an industrial scale, with a preference for less toxic and more environmentally benign options. google.com Furthermore, the economic viability of the process is paramount, necessitating the use of cost-effective starting materials and reagents. nih.gov

In the context of producing butanoic acid derivatives, fermentation processes have also been explored as a green alternative to chemical synthesis. mdpi.commdpi.com While this is more common for simpler butyric acid, the principles of optimizing fermentation conditions (e.g., pH, nutrient feed, microbial strain) and downstream processing for product recovery could potentially be adapted for more complex derivatives in the future. nih.govmdpi.commdpi.com

Chemical Reactivity and Mechanistic Investigations

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a versatile functional group that can undergo a variety of nucleophilic acyl substitution reactions. khanacademy.org In these reactions, the hydroxyl (–OH) group is replaced by another nucleophile. The reactivity of the carbonyl carbon is central to these transformations, often requiring activation to facilitate nucleophilic attack. libretexts.org

Esterification is a fundamental reaction of carboxylic acids, converting them into esters. For 4-(dipropylcarbamoyl)butanoic acid, this involves reacting the carboxylic acid with an alcohol.

Fischer-Speier Esterification: The most common method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process. masterorganicchemistry.com

The mechanism proceeds through several reversible steps: libretexts.org

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: A molecule of the alcohol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or the conjugate base of the catalyst, to yield the final ester product and regenerate the acid catalyst. libretexts.org

Steglich Esterification: For substrates that are sensitive to strong acids or sterically hindered, the Steglich esterification offers a milder alternative. organic-chemistry.org This method uses a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP). The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a superior nucleophile, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is then readily attacked by the alcohol to form the desired ester, along with the byproduct dicyclohexylurea (DCU). organic-chemistry.org

| Table 1: Comparative Overview of Esterification Methods | |

| Method | Reagents & Conditions |

| Fischer-Speier Esterification | Alcohol (often as solvent), strong acid catalyst (e.g., H₂SO₄, TsOH), heat. masterorganicchemistry.com |

| Steglich Esterification | Alcohol, Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP). organic-chemistry.org |

The hydroxyl group of a carboxylic acid is a poor leaving group, but it can be converted into more reactive derivatives like acyl halides, anhydrides, and amides. orgoreview.com

Acyl Halides: Acyl chlorides are the most common acyl halides and are typically prepared by treating the carboxylic acid with thionyl chloride (SOCl₂), often with a base like pyridine (B92270), or oxalyl chloride. libretexts.orglibretexts.orgwikipedia.org The reaction with SOCl₂ proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a much better leaving group. A subsequent nucleophilic attack by a chloride ion yields the acyl chloride, with gaseous byproducts (SO₂ and HCl) driving the reaction to completion. libretexts.orgorgoreview.com Similarly, acyl bromides can be formed using reagents like phosphorus tribromide (PBr₃). orgoreview.com

Acid Anhydrides: An acid anhydride (B1165640) can be formed from this compound by reacting its corresponding acyl chloride with a carboxylate salt or with another molecule of the carboxylic acid. libretexts.orgwikipedia.org

Amides: While this compound already contains an amide group, the carboxylic acid moiety can be converted into a different amide. The direct reaction with an amine is generally unfavorable as the basic amine deprotonates the carboxylic acid to form a stable and unreactive ammonium (B1175870) carboxylate salt. khanacademy.orglibretexts.org This salt can be converted to an amide by heating to high temperatures (above 100°C) to drive off water. libretexts.org A more common laboratory method involves the use of a coupling agent like dicyclohexylcarbodiimide (DCC), which activates the carboxylic acid to form an intermediate that is readily attacked by the amine. khanacademy.orglibretexts.org

| Table 2: Reagents for the Synthesis of Carboxylic Acid Derivatives | |

| Target Derivative | Typical Reagents |

| Acyl Chloride | Thionyl chloride (SOCl₂); Oxalyl chloride ((COCl)₂) libretexts.org |

| Acyl Bromide | Phosphorus tribromide (PBr₃) orgoreview.com |

| Acid Anhydride | Reaction of an acyl chloride with a carboxylate salt. wikipedia.org |

| Amide | Amine + high heat; Amine + DCC khanacademy.orglibretexts.org |

The carboxylic acid group can be reduced to a primary alcohol, which in this case would yield 5-(dipropylamino)-5-oxopentan-1-ol. This transformation requires a powerful reducing agent.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukdocbrown.info Weaker reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. docbrown.infolibretexts.org

The reaction mechanism is thought to involve the following steps: libretexts.org

Deprotonation: The acidic proton of the carboxylic acid reacts with a hydride ion from LiAlH₄ to produce hydrogen gas and a lithium carboxylate salt.

Nucleophilic Acyl Substitution: The carboxylate is then reduced by another equivalent of LiAlH₄. A hydride ion attacks the carbonyl carbon, forming a tetrahedral intermediate.

Elimination: This intermediate collapses, eliminating an aluminate species to form an aldehyde.

Final Reduction: The resulting aldehyde is more reactive than the starting carboxylic acid and is immediately reduced by another hydride equivalent to an alkoxide. chemguide.co.uklibretexts.org

Protonation: An aqueous workup step with dilute acid is required to protonate the resulting aluminum alkoxide complex to release the primary alcohol. docbrown.info

Reactions of the Amide Functional Group

The N,N-dipropylamide group in this compound is a tertiary amide. Due to resonance between the nitrogen lone pair and the carbonyl group, the C-N bond has significant double-bond character, making it relatively stable and less reactive than other carbonyl derivatives. libretexts.org

Hydrolysis of the amide bond cleaves the molecule into glutaric acid and dipropylamine (B117675). This reaction is typically slow and requires harsh conditions, such as prolonged heating with strong acid or base. youtube.comyoutube.com

Acid-Catalyzed Hydrolysis: Under strong acidic conditions (e.g., aqueous HCl or H₂SO₄ and heat), the carbonyl oxygen of the amide is protonated, which activates the carbonyl carbon for nucleophilic attack by a water molecule. youtube.com This forms a tetrahedral intermediate. Proton transfer to the nitrogen atom follows, creating a good leaving group (dipropylamine). The intermediate then collapses, expelling the amine. Under the acidic conditions, the liberated dipropylamine is immediately protonated to form a dipropylammonium salt, which prevents the reverse reaction from occurring. youtube.comyoutube.com The other product is glutaric acid.

Base-Catalyzed Hydrolysis (Saponification): Under strong basic conditions (e.g., aqueous NaOH and heat), a hydroxide (B78521) ion acts as a nucleophile and attacks the carbonyl carbon. youtube.com This forms a tetrahedral intermediate which then collapses to eject the dipropylamide anion, a very poor leaving group. To facilitate this, a proton transfer likely occurs from a water molecule. The final products are a carboxylate salt (glutarate) and dipropylamine. youtube.com An acidic workup would be required to protonate the carboxylate to form glutaric acid.

| Table 3: Comparison of Amide Hydrolysis Conditions | |

| Condition | Reagents |

| Acidic | H₂O, strong acid (e.g., HCl), heat youtube.com |

| Basic | H₂O, strong base (e.g., NaOH), heat youtube.com |

N-alkylation and N-acylation are common reactions for primary and secondary amides, which possess an N-H bond that can be deprotonated to create a nucleophilic nitrogen center. stackexchange.com

However, the amide in this compound is a tertiary (N,N-disubstituted) amide. fiveable.me It lacks a proton on the nitrogen atom. Consequently, it cannot be deprotonated to form an amide anion and therefore cannot undergo standard N-alkylation or N-acylation reactions under typical conditions. stackexchange.comfiveable.me The nitrogen lone pair is delocalized by resonance with the carbonyl group, rendering it non-nucleophilic, and there is no leaving group on the nitrogen to be substituted. These reactions are therefore not a feature of the chemical reactivity of this specific compound.

Intramolecular Cyclization and Lactamization Studies

The structure of this compound, a γ-amido acid, makes it a potential precursor for the formation of a five-membered lactam ring, specifically N-propyl-1-propyl-2-oxopyrrolidine-4-carboxamide, through intramolecular cyclization. This type of reaction, known as lactamization, typically involves the activation of the carboxylic acid group followed by nucleophilic attack by the amide nitrogen. However, the N,N-disubstituted nature of the amide in this compound presents a significant barrier to this transformation under standard conditions. The presence of two propyl groups on the nitrogen atom introduces considerable steric hindrance, which can impede the necessary approach to the activated carboxylic acid derivative.

In a related context, studies on the base-catalyzed cyclization of ortho-aromatic amide-alkyl esters have demonstrated a pathway to imide formation at lower temperatures. ibm.com While structurally different, this highlights that intramolecular cyclizations involving amide groups are an active area of research. The synthesis of cyclic γ-amino acids has been achieved through intramolecular Michael additions, showcasing another strategy for forming five-membered rings in similar systems. nih.gov For a molecule like this compound, harsh conditions or specialized catalysts that can overcome the steric hindrance of the N,N-dipropyl group would likely be necessary to facilitate lactamization.

Radical Reactions and Decarboxylation Processes

The carboxylic acid moiety of this compound is susceptible to radical decarboxylation, a process that converts carboxylic acids into alkyl radicals. This transformation can be initiated through various methods, including photoredox catalysis or with the use of radical initiators. nih.govmdpi.com Once the alkyl radical is generated at the C4 position, it can participate in a range of subsequent reactions.

For instance, photocatalytic aminodecarboxylation of unactivated alkyl carboxylic acids has been demonstrated to form C-N bonds, offering a pathway to amines from carboxylic acids. nih.gov Another approach involves the silver-catalyzed decarboxylative cross-coupling of carboxylic acids with isocyanides to yield amides. nih.govresearchgate.net These methodologies suggest that this compound could be a substrate for generating a 4-amidoalkyl radical, which could then be trapped by various radical acceptors. The efficiency of such reactions would depend on the compatibility of the amide functional group with the specific radical generation and trapping conditions.

Nucleophilic and Electrophilic Substitution Patterns

The reactivity of this compound towards nucleophilic and electrophilic substitution is dictated by its two functional groups.

Nucleophilic Substitution: The carbonyl carbon of the amide group is a potential site for nucleophilic acyl substitution. However, N,N-disubstituted amides are generally less reactive towards nucleophiles compared to primary or secondary amides. fiveable.mefiveable.me This reduced reactivity is attributed to the steric hindrance caused by the two propyl groups, which shield the carbonyl carbon from attack. fiveable.me Consequently, reactions such as hydrolysis or aminolysis of the amide bond in this compound would likely require forcing conditions. The carboxylic acid can be converted to more reactive derivatives, such as acid chlorides or esters, to facilitate nucleophilic attack at the acyl carbon.

Electrophilic Substitution: The α-carbon to the carboxylic acid (C3) and the α-carbon to the amide (C5) are potential sites for electrophilic substitution, though such reactions are not as common for these functional groups without prior activation. More relevant is the functionalization at the α-position of the amide. Recent advances have shown that amides can be functionalized at the α-position with various nucleophiles after an in situ "umpolung" of their reactivity, which involves an electrophilic activation of the amide. acs.orgacs.org

Quantum Chemical Studies on Reaction Pathways

Specific quantum chemical studies on the reaction pathways of this compound were not found in the surveyed literature. However, computational methods are frequently employed to understand the mechanisms and energetics of reactions involving amides and carboxylic acids. For example, quantum-classical descriptions have been used to analyze the vibrational spectra of amides in peptides, providing insights into their conformational dynamics. nih.gov

For this compound, quantum chemical calculations could be valuable in several areas:

Intramolecular Cyclization: DFT (Density Functional Theory) calculations could model the energy barriers for the lactamization reaction, comparing different pathways and the effect of catalysts. This would help to quantify the steric hindrance imposed by the dipropylamino group.

Decarboxylation: Computational studies could elucidate the mechanism of radical formation and the stability of the resulting 4-amidoalkyl radical.

Spectroscopic Properties: Calculations could predict vibrational and NMR spectra, aiding in the characterization of the molecule and any potential products.

Without specific studies on this molecule, any mechanistic interpretation relies on analogies to simpler, well-studied systems.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 4-(Dipropylcarbamoyl)butanoic acid.

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within this compound. The spectrum is expected to be dominated by absorptions arising from the carboxylic acid and the tertiary amide groups.

A very broad and intense absorption is predicted in the region of 3300-2500 cm⁻¹ , which is characteristic of the O-H stretching vibration of the carboxylic acid group, often showing a broad profile due to intermolecular hydrogen bonding. youtube.com The C-H stretching vibrations of the propyl and butyl chains are expected to appear as multiple sharp bands between 3000 and 2850 cm⁻¹ . youtube.com

Two strong carbonyl (C=O) stretching absorptions are anticipated. The C=O stretch of the carboxylic acid is predicted to appear around 1710 cm⁻¹ , while the C=O stretch of the tertiary amide (the "amide I" band) is expected at a lower wavenumber, typically in the range of 1650-1630 cm⁻¹ . hmdb.ca The C-N stretching vibration of the tertiary amide would likely be observed in the 1400-1300 cm⁻¹ region. Further, C-O stretching and O-H bending vibrations associated with the carboxylic acid group are expected in the fingerprint region, around 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ , respectively. hmdb.ca

Predicted FT-IR Spectral Data for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3300-2500 (broad, strong) | O-H stretch | Carboxylic acid |

| 3000-2850 (multiple, sharp) | C-H stretch | Alkyl chains |

| ~1710 (strong) | C=O stretch | Carboxylic acid |

| 1650-1630 (strong) | C=O stretch (Amide I) | Tertiary amide |

| 1400-1300 | C-N stretch | Tertiary amide |

| 1300-1200 | C-O stretch | Carboxylic acid |

| 1440-1395 | O-H bend | Carboxylic acid |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of this compound is expected to show a strong band for the C=O stretching of the amide group. The symmetric C-C stretching vibrations of the alkyl backbone would also be prominent. In contrast to FT-IR, the O-H stretching vibration of the carboxylic acid is typically weak in Raman spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise carbon-hydrogen framework of this compound. ¹H and ¹³C NMR provide information about the different chemical environments of the protons and carbons, respectively, while 2D NMR techniques establish their connectivity.

The ¹H NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through spin-spin coupling. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet at a downfield chemical shift, typically between 10-12 ppm . docbrown.info

The protons of the two propyl groups attached to the nitrogen atom will show distinct signals. The two methylene (B1212753) groups (-N-CH₂-CH₂-CH₃) adjacent to the nitrogen are predicted to resonate around 3.3-3.1 ppm as a triplet. The central methylene groups (-N-CH₂-CH₂-CH₃) would likely appear as a multiplet around 1.6-1.5 ppm , and the terminal methyl groups (-CH₃) as a triplet around 0.9 ppm . docbrown.info

For the butanoic acid chain, the methylene group alpha to the amide carbonyl (-CO-CH₂-) is expected around 2.4 ppm (triplet), the methylene group alpha to the carboxylic acid carbonyl (-CH₂-COOH) around 2.3 ppm (triplet), and the central methylene group (-CH₂-CH₂-CH₂-) as a quintet or multiplet around 1.9 ppm . docbrown.info

Predicted ¹H NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10-12 | br s | 1H | -COOH |

| 3.3-3.1 | t | 4H | -N-(CH₂CH₂CH₃)₂ |

| 2.4 | t | 2H | -CO-CH₂- |

| 2.3 | t | 2H | -CH₂-COOH |

| 1.9 | m | 2H | -CH₂-CH₂-CH₂- |

| 1.6-1.5 | m | 4H | -N-CH₂-CH₂-CH₃)₂ |

| 0.9 | t | 6H | -N-(CH₂CH₂CH₃)₂ |

br s = broad singlet, t = triplet, m = multiplet

The ¹³C NMR spectrum will show a distinct signal for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is predicted to be the most downfield signal, around 178-174 ppm . docbrown.info The amide carbonyl carbon is expected to appear slightly upfield, in the range of 173-171 ppm . mdpi.com

The carbons of the propyl groups will have characteristic shifts: the carbon attached to the nitrogen (-N-CH₂) around 47-45 ppm , the central carbon (-CH₂-CH₂-CH₃) around 22-20 ppm , and the terminal methyl carbon (-CH₃) around 11 ppm . docbrown.info

For the butanoic acid chain, the carbon alpha to the amide carbonyl (-CO-CH₂) is predicted around 35-33 ppm , the carbon alpha to the carboxylic acid (-CH₂-COOH) around 32-30 ppm , and the central carbon (-CH₂-CH₂-CH₂-) around 25-23 ppm . docbrown.info

Predicted ¹³C NMR Spectral Data for this compound

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 178-174 | -COOH |

| 173-171 | -C(O)N- |

| 47-45 | -N-(CH₂)₂ |

| 35-33 | -CO-CH₂- |

| 32-30 | -CH₂-COOH |

| 25-23 | -CH₂-CH₂-CH₂- |

| 22-20 | -N-CH₂-CH₂- |

| 11 | -CH₃ |

Two-dimensional NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other (typically through two or three bonds). sdsu.edu For instance, it would confirm the connectivity within the propyl groups by showing cross-peaks between the signals at ~3.2 ppm, ~1.5 ppm, and ~0.9 ppm. Similarly, it would establish the connectivity of the butanoic acid chain protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. sdsu.edunist.gov This would allow for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For example, the proton signal at ~2.3 ppm would correlate with the carbon signal at ~31 ppm, confirming the -CH₂-COOH group.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (like the carbonyl carbons) and for piecing together different fragments of the molecule. For example, the protons of the methylene group at ~3.2 ppm (-N-CH₂-) would show a correlation to the amide carbonyl carbon at ~172 ppm, confirming their proximity. Similarly, the protons at ~2.4 ppm would show a correlation to the carboxylic acid carbonyl carbon at ~176 ppm.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound are not prominently available in the surveyed scientific literature. However, the electronic transitions can be inferred from its molecular structure. The compound possesses two carbonyl groups: one in the carboxylic acid moiety and another in the tertiary amide group. These functional groups are expected to exhibit weak n-π* transitions at longer wavelengths and more intense π-π* transitions at shorter wavelengths. For comparison, studies on related N-aryl derivatives of carbamoyl (B1232498) butanoic acids show absorptions in the range of 200-250 nm, which are attributed to n-π* and π-π* transitions of the carbonyl and any associated aromatic systems. mdpi.commdpi.com For this compound, which lacks an aromatic chromophore, the absorption maxima are expected to be at the lower end of this range.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

While experimental mass spectra for this compound are not widely published, predictive data provides significant insight into its mass spectrometric behavior. The compound has a monoisotopic mass of 215.15215 Da. uni.lu

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, have been calculated for various adducts. This information is crucial for ion mobility-mass spectrometry studies.

Table 1: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

| [M+H]⁺ | 216.15943 | 153.4 |

| [M+Na]⁺ | 238.14137 | 157.6 |

| [M-H]⁻ | 214.14487 | 152.9 |

| [M+NH₄]⁺ | 233.18597 | 171.6 |

| [M+K]⁺ | 254.11531 | 157.6 |

| [M+H-H₂O]⁺ | 198.14941 | 147.5 |

The fragmentation of this compound under electron ionization would likely proceed through several key pathways characteristic of carboxylic acids and tertiary amides. A common fragmentation for carboxylic acids is the McLafferty rearrangement, which, for butanoic acid, results in a characteristic ion at m/z 60. docbrown.info Alpha-cleavage next to the carbonyl groups is also expected. This could lead to the loss of the hydroxyl radical (•OH) from the carboxylic acid or cleavage of the C-N bond in the amide. The dipropylamino group would also be expected to influence the fragmentation pattern.

X-ray Crystallography for Solid-State Molecular Architecture

A comprehensive search of the scientific literature and crystallographic databases did not yield any experimental single-crystal X-ray diffraction data for this compound. The PubChem database also notes a lack of literature data for this compound. uni.lu Consequently, a definitive analysis of its solid-state molecular architecture, based on experimental findings, cannot be provided at this time.

Without experimental crystallographic data, the precise molecular conformation and torsion angles of this compound in the solid state remain undetermined. However, analysis of structurally similar molecules, such as N-aryl-substituted carbamoyl butanoic acids, reveals considerable conformational flexibility. mdpi.commdpi.com These related structures often exhibit twists in the butanoic acid backbone and varying orientations of the substituent groups relative to the amide plane. mdpi.commdpi.com It is plausible that the aliphatic chain of this compound would also adopt a conformation that minimizes steric hindrance between the dipropyl groups and the carboxylic acid function.

The molecular structure of this compound contains functional groups capable of forming significant intermolecular interactions. The carboxylic acid group is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). This typically leads to the formation of strong hydrogen-bonded dimers in the solid state, creating characteristic eight-membered ring synthons. mdpi.commdpi.com The tertiary amide group provides an additional hydrogen bond acceptor site at its carbonyl oxygen.

In the absence of a primary or secondary amide N-H donor, the supramolecular assembly would be dominated by the carboxylic acid interactions. These dimers could then arrange into tapes or sheets, influenced by weaker C-H···O interactions involving the propyl chains and the carbonyl oxygen atoms. Studies of related N-aryl amides show the formation of extensive supramolecular tapes mediated by both carboxylic acid O-H···O and amide N-H···O hydrogen bonds. mdpi.commdpi.comnih.gov While the latter is absent in the title compound, the former is expected to be a primary organizing force in its crystal structure.

There is no information available regarding the crystalline packing or potential polymorphism of this compound. Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon influenced by the subtle balance of intermolecular forces and crystallization conditions. Given the conformational flexibility of the propyl groups and the butanoic acid chain, along with the strong hydrogen-bonding capability, it is conceivable that this compound could exhibit polymorphism, but this remains a subject for future experimental investigation.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-(dipropylcarbamoyl)butanoic acid, DFT calculations offer a deep dive into its fundamental chemical characteristics.

Geometry Optimization and Conformational Analysis

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process reveals the most energetically favorable conformation. Studies on similar butanoic acid derivatives often employ the B3LYP functional with a 6-31+G(d) basis set to achieve reliable results. biointerfaceresearch.comresearchgate.net The conformational analysis of the flexible propyl chains and the butanoic acid backbone is crucial. The molecule can adopt various folded and extended conformations, and DFT calculations help identify the global minimum energy structure, which is essential for understanding its chemical behavior.

The backbone of related amide derivatives of glutaric acid, which shares a similar core structure, has been observed to adopt an extended, all-trans configuration in the solid state. mdpi.com For this compound in a solvated environment, it is plausible that a more folded conformation might be energetically accessible due to intramolecular hydrogen bonding between the carboxylic acid proton and the amide oxygen.

Electronic Structure Properties (e.g., HOMO-LUMO Energies, Electrostatic Potential Mapping)

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov

For this compound, the HOMO is expected to be localized primarily on the amide nitrogen and the oxygen atoms of the carboxyl group, which are the most electron-rich regions. Conversely, the LUMO is likely to be centered around the carbonyl carbons of both the amide and the carboxylic acid functionalities, which are the primary electrophilic sites.

Table 1: Illustrative Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -0.5 |

| HOMO-LUMO Gap | 6.3 |

Note: These values are illustrative and based on typical DFT calculations for similar organic molecules.

Electrostatic Potential (ESP) Mapping provides a visual representation of the charge distribution on the molecule's surface. libretexts.org The ESP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). wuxiapptec.comyoutube.com For this compound, the most negative potential (red) is anticipated around the carbonyl oxygen of the carboxylic acid and the amide group, making these sites susceptible to electrophilic attack. The most positive potential (blue) is expected near the acidic proton of the carboxyl group, highlighting its propensity for deprotonation. wuxiapptec.com

Prediction of Spectroscopic Parameters (e.g., IR, NMR chemical shifts)

DFT calculations can accurately predict spectroscopic data, which can then be compared with experimental results for structural validation.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the interpretation of experimental IR spectra. For butanoic acid and its derivatives, characteristic vibrational modes include the O-H stretch of the carboxylic acid (typically a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1710 cm⁻¹), and the C=O stretch of the amide (around 1650 cm⁻¹). researchgate.netnist.gov

Table 2: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |

| O-H (Carboxylic Acid) | 3050 | 2500-3300 |

| C-H (Alkyl) | 2960-2870 | 2960-2850 |

| C=O (Carboxylic Acid) | 1725 | 1700-1725 |

| C=O (Amide) | 1660 | 1630-1680 |

Note: Predicted values are illustrative and would be obtained from DFT frequency calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The gauge-independent atomic orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR chemical shifts. jcdronline.org These predictions are invaluable for assigning signals in experimental spectra. For this compound, distinct signals would be predicted for the protons and carbons in the propyl groups, the methylene (B1212753) groups of the butanoic acid chain, and the carbonyl carbons. The chemical shift of the acidic proton is expected to be significantly downfield. docbrown.infodocbrown.info

Table 3: Illustrative Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 178.5 |

| C=O (Amide) | 173.0 |

| CH₂ (alpha to COOH) | 33.5 |

| CH₂ (beta to COOH) | 25.0 |

| CH₂ (gamma to COOH) | 30.0 |

| N-CH₂ (Propyl) | 48.0 |

| CH₂ (Propyl) | 21.0 |

| CH₃ (Propyl) | 11.5 |

Note: These values are illustrative and based on GIAO-DFT calculations for similar structures.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations allow for the exploration of its dynamic behavior over time.

Conformational Landscape Exploration

MD simulations can reveal the full conformational landscape of this compound in different environments, such as in a vacuum or in a solvent. By simulating the molecule's movements over nanoseconds or even microseconds, it is possible to observe transitions between different conformational states. This is particularly important for a flexible molecule like this, as its biological or chemical function may depend on its ability to adopt specific shapes. The simulations can identify the most populated conformational clusters and the energy barriers between them.

Intermolecular Interaction Dynamics

MD simulations are also instrumental in studying how this compound interacts with other molecules, including solvent molecules or potential binding partners. For instance, in an aqueous solution, the simulations can detail the formation and breaking of hydrogen bonds between the carboxylic acid and amide groups with surrounding water molecules. This provides a dynamic understanding of its solvation and how it might present itself for interaction with other solutes. If the molecule were to be studied for its potential to interact with a biological target, MD simulations could be used to model the binding process and analyze the stability of the resulting complex.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

In the absence of specific molecular docking studies for this compound, a general methodology can be described. Such a study would involve the three-dimensional structure of a target protein of interest. The flexible this compound molecule would then be placed into the binding site of the protein in a variety of conformations and orientations.

A scoring function would be used to estimate the strength of the interaction for each pose, considering factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions. The results would predict the most likely binding mode of the ligand and highlight key amino acid residues in the target protein that are crucial for the interaction.

The scoring functions used in molecular docking can also provide an estimation of the binding affinity, often expressed as a binding energy value. This value provides a quantitative measure of the strength of the ligand-receptor interaction. It is important to note that these are estimations and can be influenced by the computational model and force field used. More rigorous, but computationally expensive, methods like free energy perturbation (FEP) or thermodynamic integration (TI) can be used for more accurate binding affinity predictions.

Quantitative Structure-Activity Relationship (QSAR) Analysis in Non-Clinical Contexts

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand the structural features that are important for activity.

To build a QSAR model for a series of compounds including this compound, a set of computational descriptors would first be calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as:

1D descriptors: based on the molecular formula (e.g., molecular weight, atom count).

2D descriptors: based on the 2D representation of the molecule (e.g., topological indices, molecular connectivity).

3D descriptors: based on the 3D conformation of the molecule (e.g., molecular shape, surface area).

Physicochemical descriptors: related to properties like lipophilicity (e.g., LogP), and electronic properties.

Some predicted physicochemical properties for this compound are available from computational models.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| XLogP3 | 2.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 8 | PubChem |

| Exact Mass | 215.152144 g/mol | PubChem |

| Monoisotopic Mass | 215.152144 g/mol | PubChem |

| Topological Polar Surface Area | 50.4 Ų | PubChem |

| Heavy Atom Count | 15 | PubChem |

| Complexity | 224 | PubChem |

This data is computationally generated and has not been experimentally verified.

Once the descriptors are calculated for a set of molecules with known biological activities, a mathematical model is developed to correlate the descriptors with the activity. This is typically done using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms.

A robust QSAR model could then be used to predict the preclinical biological response of this compound, provided it falls within the applicability domain of the model. The model would also identify which structural features (represented by the descriptors) are most influential in determining the biological activity. No specific QSAR studies featuring this compound have been identified in the reviewed literature.

No Published Research Found for "this compound" in Specified Biological Contexts

Despite a thorough search of available scientific literature and databases, no research data has been found regarding the biochemical and biological applications of the chemical compound this compound as specified in the requested article outline.

The investigation sought to detail the role of this compound in several specific non-human biological processes. However, there is a lack of published studies on this particular compound in the following areas:

Role in Biosynthetic Pathways: No evidence was found to suggest that this compound serves as a precursor to bioactive molecules such as L-Carnitine precursors. Furthermore, no literature links this compound as an intermediate in the degradation of putrescine or the biosynthesis of polyamines. Its involvement in microbial fermentation processes is also not documented in the scientific record.

Enzymatic Transformations and Biocatalysis: The search yielded no information on the behavior of this compound as a substrate for enzymes, including a lack of specificity and kinetic studies for enzymes like sialic acid aldolase. Additionally, there are no available in vitro studies detailing any enzyme inhibition mechanisms by this compound.

Basic chemical identifiers for this compound are available in chemical databases, confirming its existence as a synthesized molecule. However, its biological functions and interactions within living systems, as per the specific research areas of interest, have not been a subject of published scientific investigation.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables, as the primary scientific research does not appear to have been conducted or at least is not publicly available.

Biochemical and Biological Research Applications

Investigations in Preclinical Models (Non-Human In Vitro and In Vivo)

Cell-Based Assays for Mechanistic Understanding

Cell-based assays are fundamental tools for elucidating the biological mechanisms of a compound by assessing its effects on cellular processes in a physiologically relevant context. sigmaaldrich.com While specific assays for 4-(dipropylcarbamoyl)butanoic acid are not documented, the methodologies applied to other dicarboxylic acid derivatives illustrate potential applications.

For example, a copper-based metal-organic framework derived from flavone-6,2′-dicarboxylic acid was investigated for its anti-tumor activity using several human cancer cell lines (A549, MCF-7, K562). nih.gov Key assays included:

Cytotoxicity Assay: The Cell Counting Kit-8 (CCK-8) assay was used to measure the compound's effect on cell viability and to determine its half-maximal inhibitory concentration (IC₅₀). nih.gov

Cell Cycle Analysis: Flow cytometry was employed to analyze the cell cycle distribution after treatment. This revealed that the compound induced cell cycle arrest at the S phase, suggesting an interference with DNA synthesis or replication. nih.gov

Such assays could be used to understand if this compound possesses cytotoxic, anti-proliferative, or other specific cellular activities and to pinpoint the molecular pathways it perturbs.

Animal Model Studies for Biochemical Pathway Elucidation

Animal models are essential for understanding how a compound affects complex biochemical pathways in vivo. Studies on other dicarboxylic acids have provided insights into metabolic regulation. For instance, adipic acid, a six-carbon dicarboxylic acid, has been evaluated as a feed ingredient in animal models, revealing its influence on amino acid metabolism. google.comepo.org

In these studies, the inclusion of adipic acid in the diet of swine led to several measurable biochemical changes, suggesting it can alter nutrient utilization pathways. google.comepo.org Notably, it was observed to decrease the degradation of lysine (B10760008), an essential amino acid. epo.org This "lysine-sparing" effect indicates an interaction with the metabolic pathways governing amino acid catabolism. epo.org Such investigations are critical for elucidating the systemic biochemical effects of dicarboxylic acids.

| Parameter | Observation | Implication |

|---|---|---|

| Average Daily Gain | 7.5% higher (non-significant) | Potential enhancement of growth performance |

| Feed Efficiency | 8.3% improvement | Improved nutrient utilization |

| Plasma Lysine | Increased by 40% per percent of adipic acid in diet | Inhibition of lysine degradation pathway |

| Plasma Arginine | Decreased by 13% per percent of adipic acid in diet | Alteration of arginine metabolism |

| Urinary pH | Decreased by 1.0 unit | Systemic acidification |

Receptor Binding Studies in Isolated Systems

Receptor binding assays are used to determine if a compound interacts directly with a specific biological receptor. creative-bioarray.com These assays are typically performed using isolated components, such as purified receptors or cell membranes containing the receptor of interest, to eliminate the complexity of a whole-cell environment. nih.gov Common formats include filtration binding assays and Scintillation Proximity Assays (SPA), which often utilize a radiolabeled ligand that competes with the test compound for binding to the receptor. nih.gov

While no studies have documented the binding of this compound to a specific biological receptor, research into synthetic receptors demonstrates the molecular recognition principles for dicarboxylic acids. Novel synthetic receptors have been designed to bind dicarboxylic acids through a combination of hydrogen bonding and electrostatic interactions. rsc.orgresearchgate.net For example, a self-assembled cagelike receptor was shown to selectively bind biologically relevant dicarboxylic acids like malonic and maleic acid, demonstrating how specific structural arrangements can create a high-affinity binding pocket. nih.gov These studies provide a basis for understanding the types of non-covalent interactions that could govern the binding of this compound to a potential protein target.

Exploration of Biological Activities in Non-Therapeutic Contexts

Modulation of Protein Function and Interactions

Compounds can modulate biological systems by directly altering protein function or disrupting protein-protein interactions. Dicarboxylic acid anhydrides, which are structurally related to dicarboxylic acids, are used as chemical tools to modify proteins, providing a clear example of modulating protein function. nih.gov

| Anhydride (B1165640) Reagent | Stability of Acylated Amino Group | Reactivity with Other Residues |

|---|---|---|

| Succinic anhydride | Very Stable | High reactivity with hydroxyamino acids |

| Maleic anhydride | Stable (less than succinic) | Moderate reactivity with hydroxyamino acids; irreversible modification of cysteine |

| Citraconic anhydride | Labile (less than maleic) | Low reactivity with hydroxyamino acids; can modify cysteine |

| 3,4,5,6-Tetrahydrophthalic anhydride | Labile (less than citraconic) | Little to no modification of hydroxyamino or cysteine residues |

| Dimethylmaleic anhydride | Very Labile | Little to no modification of hydroxyamino or cysteine residues |

This ability to systematically alter protein charge and structure highlights a non-therapeutic application where dicarboxylic acid derivatives can serve as powerful probes for studying the relationship between protein structure and function.

Impact on Microbiological Processes (e.g., Fermentation Optimization)

Extensive searches of scientific literature and research databases did not yield any specific information regarding the impact of This compound on microbiological processes, including fermentation optimization. This suggests a lack of published research on the direct effects of this particular compound within this scientific domain.

Research into butanoic acid in fermentation has explored its role in optimizing the production of biofuels and other chemicals. For instance, in the context of acetone-butanol-ethanol (ABE) fermentation by Clostridium species, the addition of butanoic acid can serve as a precursor to enhance butanol production. nih.gov The carbon-to-nitrogen (C/N) ratio in the fermentation medium is a critical factor that, when optimized, can significantly impact the conversion of butanoic acid and other substrates into desired products like caproic acid. biointerfaceresearch.com

Studies have focused on optimizing fermentation conditions to maximize the production of butanoic acid itself, which has various industrial applications. mdpi.com For example, using novel strains like Clostridium tyrobutyricum NRRL 67062, researchers have significantly enhanced butanoic acid production by controlling the pH of the fermentation medium. researchgate.net In a controlled batch fermentation, this strain was able to increase total acid production substantially. researchgate.net

The inhibitory concentrations of butanoic acid have also been studied against various bacterial pathogens, indicating its potential as a broad-spectrum antimicrobial agent. Current time information in Bangalore, IN. The mechanism of inactivation is often associated with the permeabilization of the cell membrane and the acidification of the cytosol. Current time information in Bangalore, IN.

The following table summarizes findings from research on the impact of butanoic acid on different fermentation processes.

| Fermentation Process | Microorganism(s) | Key Findings | Reference(s) |

| Butanol Production | Clostridium acetobutylicum YM1 | Addition of butyric acid as a precursor can enhance butanol production. Optimization of the C/N ratio is crucial for maximizing solvent production. | nih.gov |

| Caproic Acid Biosynthesis | Mixed microbial cultures | The C/N ratio affects the conversion of ethanol (B145695) and butanoic acid into caproic acid. A high concentration of remaining butanoic acid can hinder electron transfer. | biointerfaceresearch.com |

| Butyric Acid Production | Clostridium tyrobutyricum NRRL 67062 | pH-controlled fermentation significantly increased butyric acid production from 20.90 g/L to 70.74 g/L. | researchgate.net |

| Antimicrobial Activity | Acinetobacter baumannii, Staphylococcus pseudintermedius | Inhibitory concentrations of butanoic acid ranged from 11 to 21 mmol/L. Inactivation is linked to membrane permeability and cytosol acidification. | Current time information in Bangalore, IN. |

Derivative Chemistry and Structure Activity Relationship Studies

Systematic Structural Modifications of the Butanoic Acid Backbone

Systematic modifications of the butanoic acid backbone of analogous compounds have been investigated to understand their impact on biological activity. These modifications often involve altering the length of the alkyl chain, introducing unsaturation, or incorporating cyclic moieties to constrain the conformation. For instance, studies on related glutaric acid-amides, which share a similar dicarboxylic acid-derived backbone, have shown that the flexibility of the carbon chain plays a significant role in their molecular packing and intermolecular interactions.

In a series of 4-[(aryl)carbamoyl]butanoic acids, X-ray crystallography studies have revealed that the backbone can adopt either an extended, all-trans configuration or a kinked conformation. mdpi.comresearchgate.netmdpi.com For example, 4-[(4-chlorophenyl)carbamoyl]butanoic acid exhibits an all-trans configuration in its backbone, suggesting a more rigid structure. mdpi.com In contrast, the backbone of 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid is kinked, indicating a higher degree of flexibility. mdpi.com These conformational differences, dictated by the nature and position of substituents on the aromatic ring, likely influence how these molecules interact with biological targets.

Table 1: Conformational Features of 4-(Arylcarbamoyl)butanoic Acid Derivatives

| Compound | Backbone Conformation | Key Torsion Angles |

| 4-[(4-chlorophenyl)carbamoyl]butanoic acid | Extended, all-trans | C1–C2–C3–C4: -171.7°, C2–C3–C4–C5: -173.6° |

| 4-[(2,4-dichlorophenyl)carbamoyl]butanoic acid | Kinked | C3–C4–C5–N1: -157.0° |

Data synthesized from crystallographic studies of related compounds.

While direct studies on 4-(dipropylcarbamoyl)butanoic acid are limited, these findings suggest that modifications to its butanoic acid backbone, such as introducing methyl groups or creating cyclic analogs, could significantly impact its three-dimensional shape and, consequently, its biological activity.

Variations of the Dipropylcarbamoyl Moiety